molecular formula C15H13ClO2 B5684815 4-chloro-3-methylphenyl 4-methylbenzoate

4-chloro-3-methylphenyl 4-methylbenzoate

Cat. No. B5684815
M. Wt: 260.71 g/mol
InChI Key: INUSZZRUVMTISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-methylphenyl 4-methylbenzoate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone. This compound is also known as 4-chloro-3-methylphenyl p-methylbenzoate or CMMPB.

Mechanism of Action

The mechanism of action of 4-chloro-3-methylphenyl 4-methylbenzoate is not well understood. However, it is believed to act as a nucleophile in organic reactions. This compound is also known to undergo substitution reactions with other organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-chloro-3-methylphenyl 4-methylbenzoate. However, it is known to be a relatively stable compound that does not readily decompose under normal conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-3-methylphenyl 4-methylbenzoate in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, one limitation is that it may not be suitable for certain types of reactions or experiments due to its chemical properties.

Future Directions

There are several potential future directions for research involving 4-chloro-3-methylphenyl 4-methylbenzoate. One area of interest is the development of new synthetic methods for this compound and related compounds. Another potential direction is the investigation of its potential applications in materials science and nanotechnology.
In conclusion, 4-chloro-3-methylphenyl 4-methylbenzoate is a valuable compound in scientific research with a wide range of potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are important areas of study for researchers in the field.

Synthesis Methods

The synthesis of 4-chloro-3-methylphenyl 4-methylbenzoate involves the reaction of 4-chloro-3-methylphenol with p-methylbenzoyl chloride in the presence of a catalyst such as triethylamine or pyridine. The reaction takes place at room temperature and the product is obtained in high yield after purification.

Scientific Research Applications

4-chloro-3-methylphenyl 4-methylbenzoate is used in various scientific research applications. It is commonly used as a starting material in the synthesis of other organic compounds. This compound is also used as a reagent in the preparation of esters, ketones, and aldehydes.

properties

IUPAC Name

(4-chloro-3-methylphenyl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-10-3-5-12(6-4-10)15(17)18-13-7-8-14(16)11(2)9-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUSZZRUVMTISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.